Disodium 3-hydroxy-5-sulphonato-2-naphthoate
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Overview
Description
Disodium 3-hydroxy-5-sulphonato-2-naphthoate is a chemical compound known for its unique properties and applications in various fields. It is a disodium salt of a naphthalene derivative, characterized by the presence of hydroxyl and sulfonate groups attached to the naphthalene ring. This compound is often used in the production of dyes and pigments due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-hydroxy-5-sulphonato-2-naphthoate typically involves the sulfonation of 3-hydroxy-2-naphthoic acid. The reaction is carried out by treating 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled temperature conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-hydroxy-5-sulphonato-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 3-hydroxy-5-sulphonato-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of disodium 3-hydroxy-5-sulphonato-2-naphthoate involves its interaction with various molecular targets. The hydroxyl and sulfonate groups play a crucial role in its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Disodium 3-hydroxy-5-sulphonato-2-naphthoate can be compared with other similar compounds such as:
Disodium 1-hydroxy-2-naphthoate: Similar structure but different position of the hydroxyl group.
Disodium 3-hydroxy-4-sulphonato-2-naphthoate: Similar structure but different position of the sulfonate group.
Disodium 3-hydroxy-5-carboxylato-2-naphthoate: Similar structure but with a carboxylate group instead of a sulfonate group.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and physical properties.
Properties
CAS No. |
84145-65-3 |
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Molecular Formula |
C11H6Na2O6S |
Molecular Weight |
312.21 g/mol |
IUPAC Name |
disodium;6-carboxy-7-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H8O6S.2Na/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17;;/h1-5,12H,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
BTJIGRWQKPAMPR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)[O-])[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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